2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,3,5-trichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Medicine
In medicine, derivatives of pyrimidines are often explored for their therapeutic potential. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,5-Trichlorophenyl)-4-(trifluoromethyl)pyrimidine
- 2-(2,3,5-Trichlorophenyl)-6-(trifluoromethyl)pyrimidine
- 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine
Uniqueness
The uniqueness of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both trichlorophenyl and trifluoromethyl groups can impart unique properties, such as increased lipophilicity and stability.
Properties
Molecular Formula |
C11H4Cl3F3N2 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(2,3,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-6-1-7(9(14)8(13)2-6)10-18-3-5(4-19-10)11(15,16)17/h1-4H |
InChI Key |
WULHQKAQDUBRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Origin of Product |
United States |
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